10S-hydroxylobel-7-ene
Description
10S-Hydroxylobel-7-ene is a des-keto analog of lobeline, a natural alkaloid derived from Lobelia inflata. Structural modifications of lobeline, such as the removal of keto groups, have been explored to enhance stability and selectivity for neurotransmitter targets. 10S-Hydroxylobel-7-ene retains a hydroxyl group at the 10S position and a double bond at the 7-ene position, distinguishing it from its parent compound and other analogs. It exhibits moderate affinity for the vesicular monoamine transporter 2 (VMAT2; Ki = 6.06 μM) but also interacts with the serotonin transporter (SERT) and dopamine transporter (DAT), albeit with lower potency compared to its enantiomer, 8R-hydroxylobel-9-ene .
Properties
Molecular Formula |
C22H27NO |
|---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
(1S)-2-[(2S,6R)-1-methyl-6-[(E)-2-phenylethenyl]piperidin-2-yl]-1-phenylethanol |
InChI |
InChI=1S/C22H27NO/c1-23-20(16-15-18-9-4-2-5-10-18)13-8-14-21(23)17-22(24)19-11-6-3-7-12-19/h2-7,9-12,15-16,20-22,24H,8,13-14,17H2,1H3/b16-15+/t20-,21+,22+/m1/s1 |
InChI Key |
IKYXUFYHDWVXST-XIGZGLEXSA-N |
Isomeric SMILES |
CN1[C@@H](CCC[C@@H]1/C=C/C2=CC=CC=C2)C[C@@H](C3=CC=CC=C3)O |
Canonical SMILES |
CN1C(CCCC1C=CC2=CC=CC=C2)CC(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10S-hydroxylobel-7-ene involves several steps. One common method includes the use of lobeline as a starting material. The hydroxylation of lobeline at the 10th position is achieved through specific reaction conditions that involve the use of reagents such as hydrogen peroxide and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of 10S-hydroxylobel-7-ene follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
10S-hydroxylobel-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming lobel-7-ene.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation agents like thionyl chloride and alkylating agents such as methyl iodide are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of lobel-7-ene, such as ketones, aldehydes, and substituted lobel-7-ene compounds .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its role in modulating neurotransmitter transporters.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new pharmacological agents and chemical probes.
Mechanism of Action
The mechanism of action of 10S-hydroxylobel-7-ene involves its interaction with serotonin and dopamine transporters. It inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This action is mediated through binding to specific sites on the transporters, altering their conformation and function .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Overview
The pharmacological profiles of lobeline derivatives are highly sensitive to stereochemistry and functional group modifications. Key analogs for comparison include:
- Lobeline : A chirally unstable compound with affinity for α4β2/α7 nicotinic acetylcholine receptors (nAChRs) and VMAT2 (Ki = 2.76 μM).
- Lobelane : A meso-transdiene derivative lacking oxygen functionalities, exhibiting enhanced VMAT2 selectivity (Ki = 0.97 μM) and reduced nAChR affinity.
- 1-NAP-Lobelane : A naphthyl-substituted lobelane analog with higher VMAT2 potency (Ki = 0.63 μM).
- 8R-Hydroxylobel-9-ene : The enantiomer of 10S-hydroxylobel-7-ene, showing higher SERT/DAT affinity (Ki = 44 nM for SERT; 860 nM for DAT).
Affinity and Selectivity Data
The table below summarizes binding affinities (Ki values) for key targets:
| Compound | VMAT2 (Ki, μM) | SERT (Ki, μM) | DAT (Ki, μM) | Selectivity Profile |
|---|---|---|---|---|
| Lobeline | 2.76 | Not reported | Not reported | Dual nAChR/VMAT2 activity |
| Lobelane | 0.97 | Not reported | Not reported | VMAT2-selective |
| 1-NAP-Lobelane | 0.63 | Not reported | Not reported | Most potent VMAT2 ligand |
| 8R-Hydroxylobel-9-ene | 5.16 | 0.044 | 0.86 | SERT/DAT-selective |
| 10S-Hydroxylobel-7-ene | 6.06 | Moderate* | Moderate* | Mixed VMAT2/SERT/DAT activity |
Key Findings from Structural Modifications
- Oxygen Functionality Removal : Lobelane and 1-NAP-lobelane demonstrate that eliminating oxygen groups (e.g., keto or hydroxyl) enhances VMAT2 selectivity and potency, likely due to reduced steric hindrance and improved lipid solubility .
- Stereochemical Influence : The 8R configuration in 8R-hydroxylobel-9-ene confers high SERT/DAT affinity, whereas the 10S configuration in 10S-hydroxylobel-7-ene results in weaker transporter interactions, underscoring the critical role of stereochemistry .
- Scaffold Integrity : The lobelane scaffold is essential for high VMAT2 affinity, as modifications (e.g., naphthyl substitution) improve potency without altering selectivity .
Implications for Neuropharmacology
10S-Hydroxylobel-7-ene serves as a case study in balancing VMAT2 affinity and monoamine transporter activity. However, its moderate affinity limits clinical utility compared to more selective analogs .
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